![molecular formula C15H10Cl3NO5 B14376084 2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride CAS No. 88230-51-7](/img/structure/B14376084.png)
2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride is a chemical compound with the molecular formula C15H10Cl3NO5 and a molecular weight of 390.603 g/mol . This compound is characterized by its complex structure, which includes multiple chloro and nitro groups attached to a phenoxy backbone. It is primarily used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
The synthesis of 2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-(4-chloro-2-nitrophenoxy)phenol with propanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The nitro groups in the compound can undergo reduction to form amino groups, while the phenoxy groups can be oxidized under specific conditions.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding acids and alcohols.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and reaction conditions .
Comparison with Similar Compounds
Similar compounds to 2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride include other chlorinated and nitro-substituted phenoxy compounds. These compounds share similar chemical properties and reactivity but may differ in their specific applications and effectiveness. For example:
2-Chloro-5-nitrobenzenesulfonyl chloride: Used in similar substitution reactions but has different industrial applications.
2-Chloro-5-nitrophenol: Another related compound with applications in organic synthesis and chemical research.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various scientific fields.
Properties
CAS No. |
88230-51-7 |
|---|---|
Molecular Formula |
C15H10Cl3NO5 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
2-[2-chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride |
InChI |
InChI=1S/C15H10Cl3NO5/c1-8(15(18)20)23-14-7-10(3-4-11(14)17)24-13-5-2-9(16)6-12(13)19(21)22/h2-8H,1H3 |
InChI Key |
MATIRZFVMTVEAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)Cl)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


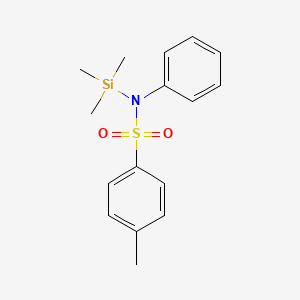
![4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14376013.png)
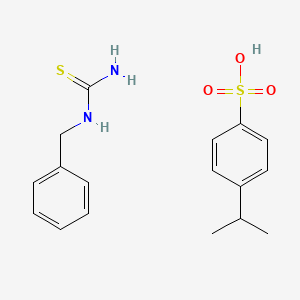
methanone](/img/structure/B14376026.png)
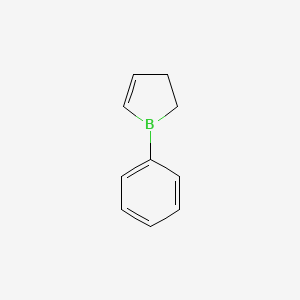
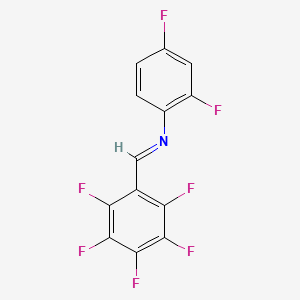
![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)

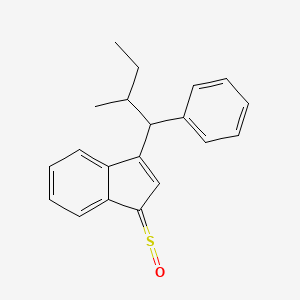
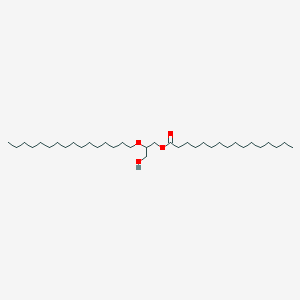

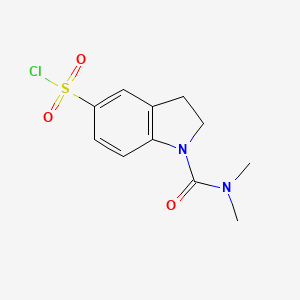
![5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14376098.png)
![2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride](/img/structure/B14376102.png)
